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Compound of Interest

Compound Name: N-cyclohexyl-2-hydroxyacetamide

CAS No.: 90204-88-9

Cat. No.: B3300468 Get Quote

Executive Summary: The Hydroxy-Amide
Differentiator
In early-stage drug development, distinguishing between primary metabolites and process

impurities is critical. N-cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9), a hydroxylated

derivative of the common solvent/intermediate N-cyclohexylacetamide, represents a classic

case study in "H-bond interference."

While the parent amide relies solely on amide-to-carbonyl (

) hydrogen bonding, the introduction of an

-hydroxyl group alters the supramolecular landscape, introducing competing donor/acceptor
sites that significantly impact crystal packing, solubility, and melting point.

This guide provides a comparative structural analysis, establishing an XRD characterization

protocol to definitively distinguish N-cyclohexyl-2-hydroxyacetamide from its non-

hydroxylated analogues and related impurities.
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Before analyzing diffraction data, it is essential to ground the XRD expectations in physical

constants. The presence of the hydroxyl group elevates the melting point and density due to

increased cohesive energy density (CED).

Table 1: Structural & Physical Property Comparison
Feature

Target: N-cyclohexyl-

2-hydroxyacetamide

Analog: N-

cyclohexylacetamide
Significance

Molecular Formula
Mass difference +16

Da (Oxygen insertion).

H-Bond Donors
2 (Amide NH,

Hydroxyl OH)
1 (Amide NH)

Critical Differentiator:

Target forms complex

2D sheets vs. 1D

chains.

Melting Point 109 – 111 °C [1] ~104 °C [2]

Higher thermal

stability indicates

stronger

intermolecular

networking.

Space Group (Pred.)
P2₁/c or P2₁

(Monoclinic)
P2₁/c (Monoclinic)

Common packing for

chiral/achiral amides;

expect similar unit cell

angles (

).

Density (Calc.) ~1.15 - 1.20 g/cm³ ~1.08 g/cm³

Hydroxyl group

improves packing

efficiency.
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Analyst Note: The proximity in melting points (~5-7°C difference) makes thermal analysis (DSC)

insufficient for definitive identification. XRD is required to resolve the unique "fingerprint" of the

hydroxy-amide lattice.

Experimental Protocol: Crystallization & Data
Acquisition
To obtain high-quality XRD data suitable for publication or regulatory submission, specific

crystallization pathways must be selected to avoid solvation artifacts.
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Figure 1: Optimized workflow for isolating diffraction-quality crystals of N-cyclohexyl-2-
hydroxyacetamide. Note the dual-pathway for bulk phase confirmation (PXRD) and structural

solution (SC-XRD).

Detailed Protocol Steps
Synthesis: React cyclohexylamine with methyl glycolate (or glycolic acid) in methanol. The

hydroxyl group is protected or left free depending on the specific route, but direct aminolysis

is preferred for atom economy [1].

Crystallization (Critical Step):
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Solvent Choice: Avoid protic solvents (EtOH, H₂O) for the final growth if investigating the

intrinsic H-bond network, as they may intercalate as solvates.

Recommended System: Dissolve in warm Ethyl Acetate; add Hexane dropwise until turbid;

cool to 4°C.

Data Collection:

Technique: Single Crystal X-Ray Diffraction (SC-XRD).

Temperature: 100 K (Cryogenic cooling is mandatory to freeze the cyclohexyl ring chair

conformation and reduce thermal ellipsoids on the hydroxyl hydrogen).

Structural Analysis: Interpreting the Data[1]
When analyzing the diffraction pattern, you are looking for specific deviations from the "Amide

Rule."

The "Hydroxy-Amide" Shift
Standard amides (like N-cyclohexylacetamide) typically form C(4) chains (Graph Set Notation),

where the amide NH donates to the carbonyl oxygen of the next molecule. In N-cyclohexyl-2-
hydroxyacetamide, the

-hydroxyl group acts as a "disruptor," creating two possible competing motifs:

Intramolecular Ring

: The amide NH donates to the hydroxyl oxygen.

Cooperative Chain

or

: The hydroxyl group inserts itself into the amide-amide chain, forming a more stable, tightly
packed network.

Table 2: Diagnostic XRD Reflections (Predicted)
Based on Mo-Kα radiation (
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Å) and isostructural hydroxyamide analogues.

2

Range (°)
Feature Description Structural Origin

6.5 – 8.0
Low-angle primary reflection

(001) or (100)

Corresponds to the long axis

of the molecule (layer

spacing). Expect a shift to

lower angles (larger d-spacing)

compared to the non-hydroxy

analog due to H-bond driven

layer expansion.

18.0 – 22.0 "Amide I" Stacking Peak

Characteristic of

or van der Waals stacking of

the amide planes.

24.5 – 26.0 Cyclohexyl Ring Packing

High-intensity peaks

corresponding to the chair

conformation packing of the

hydrophobic tails.

H-Bonding Network Topology
The following diagram illustrates the structural logic distinguishing the target molecule from its

impurities.
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Figure 2: Competitive Hydrogen Bonding Map. The red and blue paths represent the additional

stabilizing interactions present ONLY in N-cyclohexyl-2-hydroxyacetamide, leading to the

observed higher melting point and unique XRD fingerprint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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